molecular formula CF5Ga B14202986 Difluoro(trifluoromethyl)gallane CAS No. 827027-10-1

Difluoro(trifluoromethyl)gallane

Cat. No.: B14202986
CAS No.: 827027-10-1
M. Wt: 176.726 g/mol
InChI Key: IFARYPIHQBIWOC-UHFFFAOYSA-L
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Description

Difluoro(trifluoromethyl)gallane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound contains a gallium atom bonded to a difluoromethyl group and a trifluoromethyl group, making it a member of the organogallium family. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(trifluoromethyl)gallane typically involves the reaction of gallium trichloride with difluoromethyl and trifluoromethyl reagents. One common method is the reaction of gallium trichloride with difluoromethyl lithium and trifluoromethyl lithium in an inert solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Difluoro(trifluoromethyl)gallane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of gallium hydrides.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Gallium oxide derivatives.

    Reduction: Gallium hydrides.

    Substitution: Various organogallium compounds with different functional groups.

Scientific Research Applications

Difluoro(trifluoromethyl)gallane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of difluoro(trifluoromethyl)gallane involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical diagnostics or reacting with organic substrates in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylgallane: Contains only difluoromethyl groups.

    Trifluoromethylgallane: Contains only trifluoromethyl groups.

    Fluorinated Quinolines: Similar in terms of fluorine content and applications in pharmaceuticals.

Uniqueness

Difluoro(trifluoromethyl)gallane is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. This dual functionality allows for a broader range of applications compared to compounds with only one type of fluorinated group.

Properties

CAS No.

827027-10-1

Molecular Formula

CF5Ga

Molecular Weight

176.726 g/mol

IUPAC Name

difluoro(trifluoromethyl)gallane

InChI

InChI=1S/CF3.2FH.Ga/c2-1(3)4;;;/h;2*1H;/q;;;+2/p-2

InChI Key

IFARYPIHQBIWOC-UHFFFAOYSA-L

Canonical SMILES

C(F)(F)(F)[Ga](F)F

Origin of Product

United States

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